2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPENTAN-3-YL)ACETAMIDE
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Overview
Description
2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a methoxybenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine.
Acylation: The resulting sulfonamide is then acylated with 2,4-dimethylpentan-3-yl acetate in the presence of a catalyst like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as calmodulin-dependent protein kinase II, which plays a role in various cellular processes.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to cell signaling and regulation due to its interaction with specific proteins and enzymes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of calmodulin-dependent protein kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins . This inhibition can affect various cellular processes, including gene expression and cell cycle control.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-methylbenzenesulfonamide
- N-(4-Chlorophenyl)-N-(2,4-dimethylpentan-3-yl)acetamide
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4S/c1-15(2)22(16(3)4)24-21(26)14-25(18-8-6-17(23)7-9-18)30(27,28)20-12-10-19(29-5)11-13-20/h6-13,15-16,22H,14H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSHAIKEWFXILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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